molecular formula C11H9BrF2O2 B6599131 1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 1781079-28-4

1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B6599131
CAS No.: 1781079-28-4
M. Wt: 291.09 g/mol
InChI Key: NGHOGWAWKIIWFJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to a difluorocyclobutane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a bromophenylboronic acid with a difluorocyclobutane derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the carboxylic acid group.

    Reduction Products: Alcohol derivatives of the original compound.

Scientific Research Applications

1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid exerts its effects is primarily through its interactions with molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the difluorocyclobutane ring.

    3,3-Difluorocyclobutane-1-carboxylic acid: Lacks the bromophenyl group.

    4-Bromophenyl-3,3-difluorocyclobutane: Lacks the carboxylic acid group.

Uniqueness: 1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is unique due to the combination of the bromophenyl group, difluorocyclobutane ring, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(4-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid (CAS No. 1781079-28-4) is an organic compound notable for its unique structural features, including a bromophenyl group and a difluorocyclobutane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

  • Molecular Formula : C11H8BrF2O2
  • Molecular Weight : 291.09 g/mol
  • Structural Characteristics : The compound features a carboxylic acid group that is likely to play a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acids, potentially modulating enzyme and receptor activities. This dual interaction mechanism suggests that the compound may influence multiple biological pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. While specific data on this compound is limited, related structures have shown efficacy against various bacterial strains. For instance:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus32 µg/mL
Compound BP. aeruginosa16 µg/mL

This suggests a potential for further exploration of this compound in antimicrobial applications.

Anti-inflammatory Properties

Compounds containing difluorocyclobutane moieties have been investigated for their anti-inflammatory effects. The carboxylic acid group may contribute to reducing inflammation by inhibiting pro-inflammatory cytokines. In vitro studies have shown that similar compounds can decrease levels of TNF-alpha and IL-6 in macrophage cultures.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activity against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)18

These findings suggest that the compound may have potential as an anticancer agent.

Study 2: Interaction with Protein Targets

In another study, molecular docking simulations were conducted to assess the binding affinity of this compound to various protein targets involved in cancer pathways. The results indicated strong binding interactions with the active sites of certain kinases, suggesting a mechanism for its observed biological activities.

Properties

IUPAC Name

1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHOGWAWKIIWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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